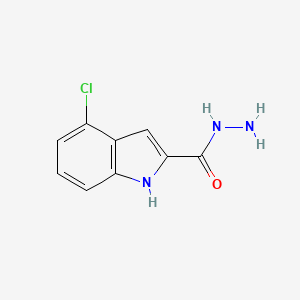

4-chloro-1H-indole-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-1H-indole-2-carbohydrazide is a chemical compound that belongs to the class of indole carbohydrazides . It has been studied for its potential biological activities .

Synthesis Analysis

The synthesis of this compound and similar compounds typically starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate . The aldol condensation of the resulting compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis

The molecular structure of this compound can be determined using various physical and spectroscopic methods, including IR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

This compound and similar compounds have been tested for anti-platelet aggregation activity induced by adenosine diphosphate (ADP), arachidonic acid (AA), and collagen . Among the synthesized compounds, some showed significant inhibition on platelet aggregation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various methods. For example, its molecular weight can be calculated based on its molecular formula .科学的研究の応用

Antimicrobial and Anti-inflammatory Applications

The synthesis and evaluation of heterocycles derived from 4-chloro-1H-indole-2-carbohydrazide have demonstrated notable antimicrobial and anti-inflammatory activities. These heterocycles, upon undergoing specific reactions, form compounds that exhibit moderate to good antiproliferative activity against a range of cell lines, indicating their potential in antimicrobial and anti-inflammatory therapeutics (Narayana et al., 2009).

Antioxidant and Anticholinesterase Properties

Novel 4,6-dimethoxy-1H-indole-2-carbohydrazides have been synthesized and shown to possess promising antioxidant properties, outperforming standard antioxidants in several assays. Additionally, these compounds displayed significant anticholinesterase properties, suggesting their utility in treating oxidative stress-related disorders and cholinesterase-related neurodegenerative diseases (Bingul et al., 2019).

Antiproliferative Activities

Indole-2-carbohydrazides have been utilized in the synthesis of various compounds evaluated for their anticancer properties. For example, derivatives synthesized for tubulin polymerization inhibition have shown remarkable antiproliferative activity against several cancer cell lines, indicating their potential as scaffolds for designing novel microtubule targeting agents (Kazan et al., 2019).

Development of Allosteric Modulators

Research on optimizing the chemical functionalities of indole-2-carboxamides has led to the identification of potent CB1 allosteric modulators. These findings are crucial for developing therapies targeting the cannabinoid type 1 receptor, with implications for treating diseases influenced by this receptor's activity (Khurana et al., 2014).

将来の方向性

The future research directions for 4-chloro-1H-indole-2-carbohydrazide and similar compounds could include further investigation of their biological activities, such as their antiplatelet aggregation activity . Additionally, more research is needed to fully understand their mechanism of action . Furthermore, the development of new synthetic methods could also be a promising area of future research .

作用機序

Target of Action

It is known that indole derivatives, which include 4-chloroindole-2-carbohydrazide, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often resulting in the inhibition of their activity . The presence of a carboxamide moiety in indole derivatives, like 4-Chloroindole-2-Carbohydrazide, causes hydrogen bonds with a variety of enzymes and proteins .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The molecular weight of 4-chloroindole-2-carbohydrazide is 20964 , which is within the optimal range for oral bioavailability in drug design.

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

4-chloro-1H-indole-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-6-2-1-3-7-5(6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDHOJFMLAWOJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

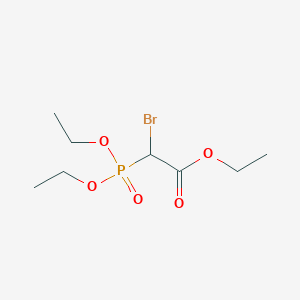

C1=CC2=C(C=C(N2)C(=O)NN)C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)

![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)

![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)